molecular formula C18H24N4O2S B14959388 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide

Cat. No.: B14959388
M. Wt: 360.5 g/mol
InChI Key: IWBQDJLMHNBGHC-UHFFFAOYSA-N
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Description

N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-PENTANAMIDOBENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-PENTANAMIDOBENZAMIDE typically involves the formation of the thiadiazole ring followed by the attachment of the pentanamidobenzamide moiety. One common method includes the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-PENTANAMIDOBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogens, alkylating agents, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups onto the benzamide ring, leading to a wide range of derivatives.

Scientific Research Applications

N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-PENTANAMIDOBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the biological activity of thiadiazole derivatives.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-PENTANAMIDOBENZAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZENESULFONAMIDE: Another thiadiazole derivative with similar structural features but different functional groups.

    2-(5-(5-NITROFURAN-2-YL)-1,3,4-THIADIAZOL-2-YLIMINO)THIAZOLIDIN-4-ONE: A compound with a thiadiazole ring and additional heterocyclic structures.

Uniqueness

N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-PENTANAMIDOBENZAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the pentanamidobenzamide moiety distinguishes it from other thiadiazole derivatives, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C18H24N4O2S

Molecular Weight

360.5 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide

InChI

InChI=1S/C18H24N4O2S/c1-4-5-6-15(23)19-14-9-7-13(8-10-14)17(24)20-18-22-21-16(25-18)11-12(2)3/h7-10,12H,4-6,11H2,1-3H3,(H,19,23)(H,20,22,24)

InChI Key

IWBQDJLMHNBGHC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(C)C

Origin of Product

United States

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